1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone
Description
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone is a sulfur-containing aromatic ketone characterized by a propanone backbone substituted with a 4-methylphenyl group at position 1 and a 4-methylphenylsulfanyl moiety at position 2. This compound has garnered attention in medicinal chemistry due to its structural similarity to protease inhibitors, particularly in studies targeting SARS-CoV-2 main protease (Mpro). Computational docking analyses reveal its high binding affinity (ΔG = −7.9 kcal/mol) and occupancy (86.67% similarity to the reference inhibitor N3 via Ligplot), outperforming remdesivir in certain metrics . Its mechanism involves forming hydrophobic interactions and hydrogen bonds with key residues (e.g., Glu166, His164) in the Mpro active site .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS/c1-13-3-7-15(8-4-13)17(18)11-12-19-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAOEDLZRKCSTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, also known as a sulfanyl-substituted ketone, has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes a propanone backbone and sulfanyl group, which may contribute to its reactivity and interaction with various biological targets.
- Molecular Formula : C17H18OS
- Molecular Weight : 286.39 g/mol
- Structure : The compound features a 4-methylphenyl group and a sulfanyl group attached to the propanone skeleton, enhancing its chemical reactivity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The sulfanyl group may interact with thiol-containing enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound can bind to cellular receptors, influencing various signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis in certain contexts.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2.0 | Staphylococcus aureus, Escherichia coli |
| This compound | TBD | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Study on Enzyme Interaction
A study conducted on the enzyme inhibition profile of similar sulfanyl compounds demonstrated that they could effectively inhibit cytochrome P450 enzymes. This inhibition is crucial for understanding the pharmacokinetics and potential therapeutic applications of this compound .
Research on Cellular Effects
In vitro studies have shown that this compound can induce oxidative stress in cancer cells, leading to increased ROS levels and subsequent cell death. This mechanism highlights its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, enabling comparative analysis of substituent effects and bioactivity:
Structural Analogs with Sulfanyl/Thioether Groups
Analogs with Sulfonyl or Modified Backbones
Simplified Backbone Derivatives
Comparative Binding Data
| Compound | Ligplot Occupancy (%) | DS Occupancy (%) | ΔG (kcal/mol) |
|---|---|---|---|
| This compound | 86.67 | 76.19 | −7.9 |
| Remdesivir | 73.33 | 76.19 | −7.5 |
| 1-(4-Chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone | N/A | N/A | −8.1 (predicted)* |
*Predicted based on halogenation effects .
Key Research Findings
Sulfur Moiety Critical for Activity: The sulfanyl group at C3 is essential for high-affinity binding to SARS-CoV-2 Mpro, as its removal (e.g., in 4'-methylpropiophenone) abolishes inhibitory activity .
Halogenation vs. Methylation: Chloro or fluoro substitutions (e.g., 1-(4-chlorophenyl)-3-[(pentafluorophenyl)sulfanyl]-1-propanone) may enhance binding energy but introduce solubility challenges .
Alkyl Chain Length : Longer chains (e.g., butylthio) improve lipophilicity but reduce specificity due to steric bulk .
Sulfonyl vs. Sulfanyl : Sulfonyl derivatives exhibit stronger covalent interactions but lower metabolic stability compared to sulfanyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
